molecular formula C6H10ClN3 B8236880 3-cyclopropyl-1H-pyrazol-4-amine hydrochloride

3-cyclopropyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B8236880
M. Wt: 159.62 g/mol
InChI Key: SBPWBFCZYHGQJF-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1H-pyrazol-4-amine hydrochloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structural features, which include a cyclopropyl group attached to the pyrazole ring, enhancing its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1H-pyrazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with 1,3-diketones or β-keto esters, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

3-Cyclopropyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. The cyclopropyl group enhances its binding affinity and specificity towards these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-1H-pyrazol-4-amine hydrochloride is unique due to the presence of the cyclopropyl group, which significantly influences its chemical reactivity and biological properties.

Properties

IUPAC Name

5-cyclopropyl-1H-pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c7-5-3-8-9-6(5)4-1-2-4;/h3-4H,1-2,7H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPWBFCZYHGQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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